Baseline Anti-Mycobacterial Potency in Replicating and Non-Replicating M.tb Models
As the unsubstituted parent core, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is the foundational comparator for the optimized 3-(4-fluoro)phenyl series. While direct, head-to-head potency data for this exact CAS number is not presented in the lead publication, the top-tier analog, compound 66 (bearing a 4'-N-morpholine substituent on the 7-position benzyl group), demonstrates the optimized scaffold's potent activity with MABA and LORA MICs of 0.06 µg/mL and 0.98 µg/mL, respectively [1]. This starkly contrasts with the inactive, but structurally similar, compound 60 (4'-Cl substituent) which showed MICs >32 µg/mL [2], underscoring the critical role of precise substituent patterns that can be anchored to the unsubstituted core scaffold you are procuring.
| Evidence Dimension | Anti-mycobacterial activity (MIC90) against M.tb H37Rv |
|---|---|
| Target Compound Data | Data not explicitly reported for this specific CAS number (unsubstituted core) in the primary SAR publication. |
| Comparator Or Baseline | Top optimized analog (Compound 66): MABA MIC90 = 0.06 µg/mL, LORA MIC90 = 0.98 µg/mL. Inactive analog (Compound 60): MABA MIC90 > 32 µg/mL. |
| Quantified Difference | The activity range for the compound series spans from 0.06 µg/mL to >32 µg/mL, highlighting the non-substitutable nature of specific derivatives and the baseline role of the procured core. |
| Conditions | MABA (Microplate Alamar Blue Assay) for aerobic/replicating conditions; LORA (Low-Oxygen Recovery Assay) for non-replicating conditions. M.tb strain H37Rv. |
Why This Matters
This establishes the quantitative potency benchmark for the optimized scaffold, defining the performance ceiling that researchers can work towards when using the procured unsubstituted core as a starting material or control.
- [1] Sutherland, H. S.; et al. Pharmaceuticals 2022, 15 (9), 1125. Data for compound 66 from Section 2.5, described as having 'excellent inhibitory data (MABA/LORA MICs of 0.06 and 0.98 µg/mL, respectively)'. View Source
- [2] Sutherland, H. S.; et al. Pharmaceuticals 2022, 15 (9), 1125. Data for compound 60 from Table 3, MABA MIC90 >32 µg/mL. View Source
